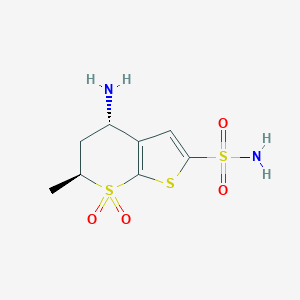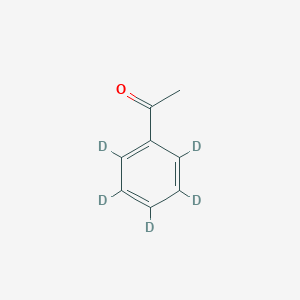
Acetophenone-2',3',4',5',6'-d5
Overview
Description
Acetophenone-2’,3’,4’,5’,6’-d5 is a deuterated form of acetophenone, where the hydrogen atoms on the phenyl ring are replaced with deuterium. This compound is represented by the molecular formula C6D5COCH3 and has a molecular weight of 125.18 g/mol . Deuterated compounds like Acetophenone-2’,3’,4’,5’,6’-d5 are often used in scientific research due to their unique properties, such as altered vibrational frequencies and kinetic isotope effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetophenone-2’,3’,4’,5’,6’-d5 can be synthesized through several methods. One common method involves the deuteration of acetophenone using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under high pressure and elevated temperatures to ensure complete deuteration of the phenyl ring .
Industrial Production Methods
In an industrial setting, the production of Acetophenone-2’,3’,4’,5’,6’-d5 may involve the use of deuterated benzene as a starting material. The deuterated benzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) to yield Acetophenone-2’,3’,4’,5’,6’-d5 .
Chemical Reactions Analysis
Types of Reactions
Acetophenone-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to benzoic acid derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to deuterated 1-phenylethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Deuterated benzoic acid derivatives.
Reduction: Deuterated 1-phenylethanol.
Substitution: Deuterated nitroacetophenone, deuterated sulfonylacetophenone, and deuterated halogenated acetophenone.
Scientific Research Applications
Acetophenone-2’,3’,4’,5’,6’-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its isotopic labeling.
Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Mechanism of Action
The mechanism of action of Acetophenone-2’,3’,4’,5’,6’-d5 is primarily related to its role as a deuterated analog of acetophenone. The presence of deuterium atoms alters the vibrational frequencies and kinetic isotope effects, which can influence reaction rates and pathways. In biological systems, deuterated compounds can provide insights into metabolic pathways and enzyme mechanisms by serving as tracers .
Comparison with Similar Compounds
Similar Compounds
Acetophenone-d8: A fully deuterated form of acetophenone where all hydrogen atoms are replaced with deuterium.
Benzophenone-d10: A deuterated form of benzophenone with deuterium atoms on both phenyl rings.
Toluene-d8: A deuterated form of toluene with deuterium atoms on the methyl group and phenyl ring.
Uniqueness
Acetophenone-2’,3’,4’,5’,6’-d5 is unique due to its selective deuteration on the phenyl ring, which allows for specific studies on the effects of deuterium substitution in aromatic compounds. This selective deuteration provides valuable insights into reaction mechanisms and isotope effects that are not possible with fully deuterated compounds .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentadeuteriophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOLFJPFCHCOCG-VIQYUKPQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466417 | |
| Record name | Acetophenone-2',3',4',5',6'-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28077-64-7 | |
| Record name | Acetophenone-2',3',4',5',6'-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28077-64-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell me about the phosphorescence of acetophenone and how deuteration, in this case, acetophenone-d5, plays a role in understanding its photophysical properties?
A1: Acetophenone exhibits interesting phosphorescence behavior influenced by a phenomenon called pseudo-Jahn-Teller distortion. This essentially means that the molecule's lowest triplet state is distorted from its ideal geometry due to interactions between close-lying electronic states (specifically the 3ππ and 3nπ states) [].
Q2: Can you explain how acetophenone-d5 helps to elucidate the mechanism of ruthenium-catalyzed C-H bond activation in organic synthesis?
A2: Acetophenone-d5 is a valuable tool in deciphering the mechanism of ruthenium-catalyzed C-H bond activation, specifically in reactions where aromatic ketones add to olefins []. Researchers utilized acetophenone-d5 along with triethoxyvinylsilane to probe the reaction pathway.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-YL)-2-chloro-ethanone](/img/structure/B130712.png)

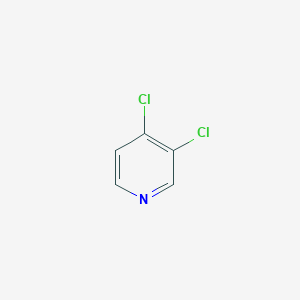
![N-(2,2,2-Trichloroethoxy)carbonyl] Bisnortilidine](/img/structure/B130722.png)
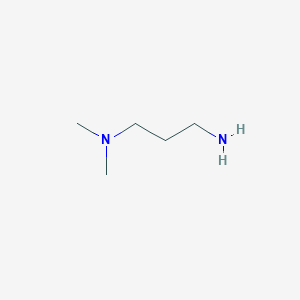


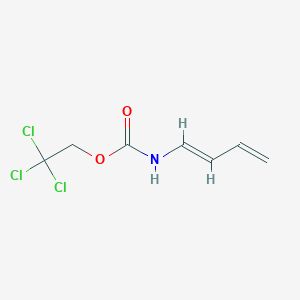

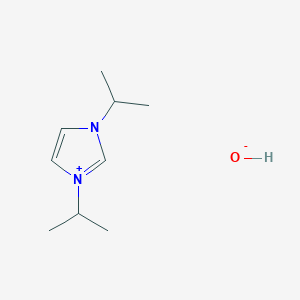
![Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI)](/img/structure/B130739.png)
